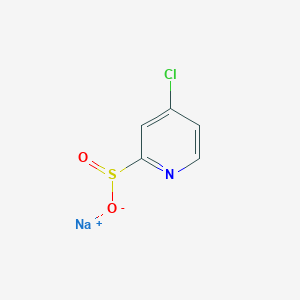
Sodium 4-chloropyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-chloropyridine-2-sulfinate is an organosulfur compound with the molecular formula C₅H₃ClNNaO₂S. It is a derivative of pyridine, where a chlorine atom is substituted at the 4-position and a sulfinate group at the 2-position. This compound is primarily used in organic synthesis as a versatile building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-chloropyridine-2-sulfinate typically involves the sulfonylation of 4-chloropyridine. One common method is the reaction of 4-chloropyridine with sulfur dioxide (SO₂) and a suitable base, such as sodium hydroxide (NaOH), under controlled conditions. The reaction proceeds through the formation of an intermediate sulfinic acid, which is then neutralized to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified through crystallization or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-chloropyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 4-chloropyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 4-chloropyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Sodium 4-chloropyridine-2-sulfinate can be compared with other similar compounds, such as:
Sodium benzenesulfinate: Similar in reactivity but with a benzene ring instead of a pyridine ring.
Sodium toluenesulfinate: Contains a methyl group on the benzene ring, affecting its reactivity.
Sodium methanesulfinate: A simpler structure with a single carbon atom, used in different applications.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a sulfinate group on the pyridine ring, which imparts distinct reactivity and versatility in organic synthesis.
Properties
Molecular Formula |
C5H3ClNNaO2S |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
sodium;4-chloropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4ClNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
KCQGMQAZAKAEON-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=C1Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















